REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH2:8][OH:9])=[N:6][CH:5]=[N:4]1)[CH3:2].Cl[C:11]1[C:12]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:13][C:14]2[N:15]([C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[F:26])=[N:18][N:19]=2)[N:16]=1.[H-].[Na+]>CN(C=O)C.O>[CH3:30][C:27]([C:12]1[C:11]([O:9][CH2:8][C:7]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][N:6]=2)=[N:16][N:15]2[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[F:26])=[N:18][N:19]=[C:14]2[CH:13]=1)([CH3:28])[CH3:29] |f:2.3|
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CN=C1CO
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)C(=NN2)C2=C(C=CC=C2)F)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
) and the reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed several times with water in the sinter funnel
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from ethyl acetate/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=2N(N=C1OCC=1N(N=CN1)CC)C(=NN2)C2=C(C=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.085 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |